molecular formula C4H3BrOZn B6317515 Furan-2-ylzinc bromide, 0.50 M in THF CAS No. 126204-75-9

Furan-2-ylzinc bromide, 0.50 M in THF

Cat. No. B6317515
CAS RN: 126204-75-9
M. Wt: 212.3 g/mol
InChI Key: VZXHAIDBQGUYTN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-ylzinc bromide, 0.50 M in THF, is a reagent used in organic synthesis reactions. It is a zinc-containing compound, which can be used to catalyze a variety of reactions. It has been used in both laboratory and industrial settings, and is a versatile reagent for organic synthesis. 50 M in THF.

Scientific Research Applications

Furan-2-ylzinc bromide, 0.50 M in THF, has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. It has also been used in the synthesis of organometallic compounds, such as organozinc compounds and organoboron compounds. Additionally, it has been used in the synthesis of polymers, and in the preparation of pharmaceuticals.

Mechanism of Action

The mechanism of action of Furan-2-ylzinc bromide, 0.50 M in THF, is believed to involve the formation of a zinc-bromide complex, which is then activated by the THF solvent. This activated complex then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
Furan-2-ylzinc bromide, 0.50 M in THF, is generally considered to be non-toxic and non-irritant to humans. It has been used in a variety of laboratory and industrial settings without any reported adverse effects. However, it should be handled with care as it is a strong oxidizing agent and can be corrosive.

Advantages and Limitations for Lab Experiments

Furan-2-ylzinc bromide, 0.50 M in THF, has several advantages for use in laboratory experiments. It is a versatile reagent, which can be used to catalyze a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is a strong oxidizing agent, and should be handled with care. Additionally, it is not suitable for use in reactions involving sensitive substrates, as it can cause undesired side reactions.

Future Directions

Furan-2-ylzinc bromide, 0.50 M in THF, has several potential future directions. It could be used in the synthesis of novel heterocyclic compounds, such as imidazoles and pyrazoles. It could also be used in the synthesis of organometallic compounds, such as organozinc compounds and organoboron compounds. Additionally, it could be used in the synthesis of polymers and in the preparation of pharmaceuticals. Finally, it could be used in the development of new catalysts for organic synthesis reactions.

Synthesis Methods

The synthesis of Furan-2-ylzinc bromide, 0.50 M in THF, involves the reaction of furan-2-yl bromide with zinc in the presence of THF. The reaction is carried out at room temperature and yields a white solid product. The product is then filtered, washed with THF and dried to obtain the desired compound.

properties

IUPAC Name

bromozinc(1+);2H-furan-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O.BrH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXHAIDBQGUYTN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CO[C-]=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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